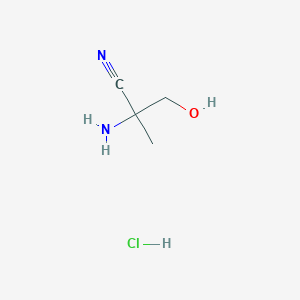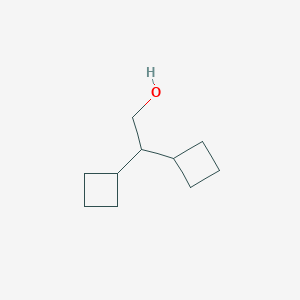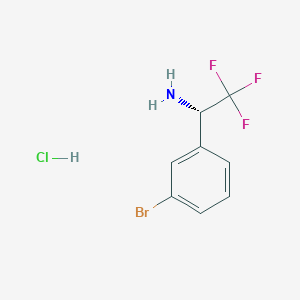
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Vue d'ensemble
Description
This compound is a derivative of phenylhydrazine, which is an organic compound with the formula C6H5NHNH2 . The “3-Bromo” indicates a bromine atom at the third position of the phenyl ring, and “2,2,2-trifluoro-ethylamine” suggests a trifluoroethylamine group attached to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenylhydrazine derivatives can be synthesized through various methods . For instance, one approach involves coupling α-bromo nitroalkanes to acyl hydrazides .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring with a bromine atom at the third position and a trifluoroethylamine group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
Phenylhydrazine derivatives can participate in a variety of chemical reactions . For example, they can be used to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
Based on a similar compound, 3-Bromophenylhydrazine hydrochloride, the melting point is around 227-231 °C . The exact physical and chemical properties of “(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride” would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Pichat and Tostain (1979) described the synthesis of related compounds, focusing on the production of (carboxyl-14C) 3-trifluoromethylthio benzoic acid and subsequent reactions to create various derivatives (Pichat & Tostain, 1979).
- Fujio et al. (1997) investigated the solvolysis rates of related trifluoro-ethylamine derivatives, providing insights into their chemical behavior and reactivity (Fujio, Morimoto, Kim, & Tsuno, 1997).
- Bergmann and Cohen (1970) explored the use of similar compounds as fluorinating agents, demonstrating their potential in chemical syntheses (Bergmann & Cohen, 1970).
Pharmaceutical Research :
- Yardley et al. (1990) studied derivatives of phenyl-ethylamine for their potential antidepressant activity, revealing significant interactions with neurotransmitter systems (Yardley et al., 1990).
- Seyferth and Murphy (1973) described the synthesis of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury, a compound that could potentially be used in medicinal chemistry (Seyferth & Murphy, 1973).
- Rasool et al. (2021) synthesized new chalcones with potential pharmaceutical applications, including interactions with DNA and enzyme inhibition (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).
Biological Activities and Pharmacology :
- O'Donnell, Azzaro, and Urquilla (1980) examined the biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a compound structurally similar to (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, highlighting its effects on adenylate cyclase activity (O'Donnell, Azzaro, & Urquilla, 1980).
- Gill, Das, and Patel (2007) developed a biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, showcasing the potential for enantioselective synthesis in pharmaceutical applications (Gill, Das, & Patel, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



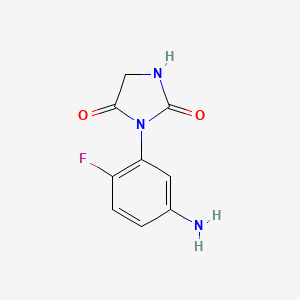
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)
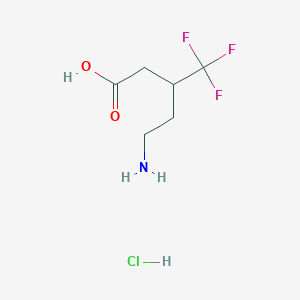
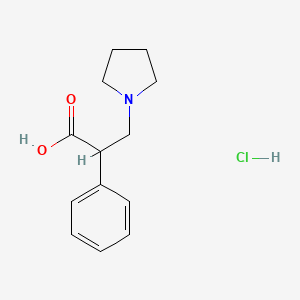
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)



